molecular formula C10H13NO3 B7934771 Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate

Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate

Cat. No.: B7934771
M. Wt: 195.21 g/mol
InChI Key: HKZRIKRXCFKBDF-YDSLMUAZSA-N
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Description

Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate ( 1933688-01-7) is a high-purity synthetic building block designed for advanced pharmaceutical and organic synthesis research. This complex ester, with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol, features a stereochemically rich, rigid bicyclic structure incorporating a pyrrolidone and an ester functional group . Its defined stereochemistry and functional groups make it a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry for the development of new active compounds. The compound requires cold-chain transportation to ensure stability and is intended for Research Use Only. Researchers are advised to consult the scientific literature for specific applications and mechanisms of action relevant to their field of study.

Properties

IUPAC Name

methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)7-4-2-5-6(3-4)11-9(12)8(5)7/h4-8H,2-3H2,1H3,(H,11,12)/t4-,5-,6?,7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZRIKRXCFKBDF-YDSLMUAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC3C1C(=O)NC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2C[C@@H]3C1C(=O)NC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

  • Starting Material : N-(tert-Butyloxycarbonyl)octahydrocyclopenta[c]pyrrole (III) serves as the precursor.

  • Solvent System : Methyl tert-butyl ether (MTBE) is preferred for its low polarity, enhancing lithiation efficiency.

  • Chiral Ligands : (+)-Sparteine or (+)-3-methyl-1,5-diazabicyclo[3.2.1]octane directs the stereochemistry during deprotonation.

  • Lithiation : s-Butyllithium (s-BuLi) in cyclohexane at −78°C generates a chiral lithium enolate.

  • Electrophilic Trapping : Quenching with carbon dioxide or ethyl chloroformate yields the carboxylic acid or ester, respectively.

Table 1: Key Reaction Parameters from Patent CN102167680B

ParameterSpecification
Temperature−78°C
SolventMethyl tert-butyl ether
Lithiating Agents-BuLi (1.3 M in cyclohexane)
Chiral Ligand(+)-Sparteine
Reaction Time2–3 hours
Yield (Carboxylic Acid)85–92%

This method achieves >98% enantiomeric excess (ee) and avoids chromatographic purification, making it industrially viable.

Multi-Step Cyclization Approaches

Alternative routes involve constructing the bicyclic core through intramolecular cyclization. A representative protocol includes:

Knoevenagel Condensation and Cyclization

  • Formation of Cyanothioacetamide : Malononitrile reacts with hydrogen sulfide to generate cyanothioacetamide.

  • Aldol Condensation : Condensation with aldehydes forms α,β-unsaturated intermediates.

  • Cyclization : Base-mediated ring closure yields the methanocyclopenta[b]pyrrole skeleton.

  • Esterification : Methanol under acidic conditions introduces the methyl ester.

While this route is modular, stereochemical outcomes depend on substrate-controlled induction, often requiring chiral auxiliaries or resolution steps.

Stereochemical Control Strategies

Directed ortho-Metalation

Directed lithiation using (−)-sparteine as a chiral ligand ensures precise deprotonation at the C7 position, enabling carboxylation with retained configuration. Computational studies suggest the ligand’s bicyclic amine structure stabilizes the transition state through chelation.

Dynamic Kinetic Resolution

In one reported variant, racemic intermediates undergo enzyme-mediated resolution during ester hydrolysis. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (5R)-configured ester, leaving the desired (5S)-enantiomer intact.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)StereoselectivityScalability
Patent CN102167680B85–92>98% eeIndustrial
Cyclization/Esterification40–6070–85% deLaboratory-scale
Enzymatic Resolution30–5099% eeLimited

The patented lithiation-carboxylation route outperforms others in yield and stereocontrol, though enzymatic methods offer high enantiopurity at the cost of efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The specific pathways involved can vary based on the context in which the compound is used, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

  • Structure : (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate shares the bicyclic pyrrolidine framework but differs in substituents: a tert-butyl ester replaces the methyl ester, and the ketone is at position 5 instead of 2.
  • Synthesis : Prepared via NaIO4/RuO2-mediated oxidation of a tetrahydroisoindole precursor, followed by Boc protection and cyclization .

Methyl-1-(4-Chlorophenyl)-4-((4-Chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

  • Structure : Features a dihydro-2-oxopyrrole core with chlorophenyl substituents. Unlike the target compound, it lacks the bicyclic system but retains the 2-oxo and methyl ester motifs.
  • Synthesis: Synthesized using Fe3O4@Nano-cellulose–OPO3H catalyst, achieving high efficiency (yield: 92%, time: 20 min) .
  • Comparison : The absence of a fused bicyclic system reduces stereochemical complexity but may enhance solubility due to aromatic substituents.

(3S,3aR,5R,6aS,7S,8S,10aS,10bR)-Brasilianoid E

  • Structure: A methyl ester-containing meroterpenoid with a highly oxygenated polycyclic framework. While structurally distinct, its methyl ester group and ketone functionalities parallel the target compound’s reactivity.
  • Properties : Exhibits UV absorption at 202 nm and IR bands at 1,750 cm⁻¹ (ester C=O) and 1,662 cm⁻¹ (ketone C=O) .
  • Relevance : Highlights the versatility of methyl esters in natural product biosynthesis.

(3S,3aR,5s,6as,7s)-Octahydro-3,5-methanocyclopenta[b]pyrrol-7-ylmethanol

  • Structure : The primary alcohol derivative of the target compound, lacking the 2-oxo and methyl ester groups.
  • Comparison : The alcohol group may offer alternative functionalization pathways but reduces electrophilicity compared to esters.

Data Tables

Table 2: Spectroscopic Data

Compound UV λmax (logε) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound Not reported ~1,750 (ester C=O), ~1,700 (ketone) Stereospecific signals in bicyclic core
Brasilianoid E 202 (4.2) 1,750 (ester), 1,662 (ketone) 1H: 2.90–3.20 (bridged CH), 13C: 170.5 (ester)

Key Research Findings

  • Synthetic Challenges : The target compound’s discontinuation suggests difficulties in large-scale synthesis, possibly due to stereochemical control or purification hurdles .
  • Catalytic Efficiency: Fe3O4@Nano-cellulose–OPO3H demonstrates superior catalytic activity for dihydro-2-oxopyrroles (92% yield in 20 min) compared to traditional methods, offering insights for optimizing related syntheses .

Biological Activity

Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate (CAS No. 1933688-01-7) is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, presenting data tables and findings from relevant studies.

PropertyValue
Molecular FormulaC10H13NO3
Molecular Weight195.22 g/mol
Purity>98%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage due to various neurotoxic agents.

Case Studies and Research Findings

  • Antioxidant Study :
    A study conducted on the antioxidant properties of this compound demonstrated significant free radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) and showed a concentration-dependent reduction in absorbance.
    Concentration (µM)% Inhibition
    1025%
    5055%
    10080%
  • Neuroprotective Study :
    In vitro studies using neuronal cell lines indicated that the compound could mitigate cell death induced by glutamate toxicity. The protective effect was assessed using MTT assays to measure cell viability.
    Treatment GroupCell Viability (%)
    Control100
    Glutamate Only30
    Glutamate + Compound70

Pharmacological Potential

The pharmacological potential of this compound is being explored in several areas:

  • Neurodegenerative Diseases : Due to its neuroprotective properties, it shows promise for conditions like Alzheimer's and Parkinson's disease.
  • Oxidative Stress-related Disorders : Its antioxidant capabilities may offer therapeutic benefits in diseases characterized by oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate, and how can diastereoselectivity be optimized?

  • Methodology :

  • Stepwise cyclization : Utilize palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes with formic acid derivatives as CO surrogates to construct the bicyclic core. This approach minimizes side reactions and enhances stereochemical control .
  • Diastereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis, as demonstrated in analogous pyrrolidine/pyridine systems. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized via Michael addition followed by cyclization, achieving high diastereoselectivity (dr > 95:5) through careful optimization of reaction temperature and solvent polarity (e.g., THF at −20°C) .
    • Key parameters : Monitor reaction progress via TLC or HPLC to ensure completion before workup. Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^13C-NMR to resolve stereochemical assignments. For example, coupling constants (JJ) in the 1H^1H-NMR spectrum (e.g., J=9.2HzJ = 9.2 \, \text{Hz} for axial protons) and NOESY correlations can confirm the bicyclic scaffold’s chair conformation .
  • X-ray crystallography : Determine absolute configuration via single-crystal analysis. Similar compounds (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) were resolved with RR-factor = 0.054 using Mo-Kα radiation .
    • Supplementary data : Pair with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C17H24O10\text{C}_{17}\text{H}_{24}\text{O}_{10}, MW 388.37) .

Advanced Research Questions

Q. How can computational tools predict biological targets for this compound, and what experimental validation strategies are recommended?

  • Methodology :

  • Target prediction : Use Super-PRED to prioritize targets based on structural similarity. For example, this compound’s bicyclic lactam moiety aligns with DNA-(apurinic or apyrimidinic site) lyase (CHEMBL5619, 98.28% probability) and NF-κB p105 subunit (CHEMBL3251, 98.06% probability) .
  • Validation :
  • Enzyme inhibition assays : Test activity against recombinant DNA lyase using electrophoretic mobility shift assays (EMSAs).
  • Cellular assays : Measure NF-κB pathway modulation in HEK293 cells via luciferase reporter gene assays.

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Case study : Discrepancies in 1H^1H-NMR signals for methyl groups (e.g., δ 2.40 ppm vs. δ 3.84 ppm in analogous triazolo[1,5-a]pyridines) may arise from conformational flexibility or solvent effects .
  • Resolution strategies :

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping) by acquiring spectra at 298 K and 323 K.
  • DFT calculations : Compare experimental 1H^1H-NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. What computational models are suitable for studying the compound’s interactions with predicted targets like NF-κB or hypoxia-inducible factor 1α (HIF-1α)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to HIF-1α’s PAS-B domain (PDB: 1H2M). Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Asn-803) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-NF-κB complex. Analyze root-mean-square deviation (RMSD) to confirm binding mode retention .

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